2-Methylcyclohex-3-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4982-22-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h2,4,6H,3,5H2,1H3 |
InChI Key |
JEKFIMOQBJSUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Methylcyclohex 3 En 1 One
Established Synthetic Routes to 2-Methylcyclohex-3-en-1-one
A variety of synthetic strategies have been developed to construct the this compound framework. These routes leverage different precursor molecules and reaction types, from hydrolysis and oxidation to complex cyclization and domino reactions.
A classical approach to synthesizing substituted cyclohexenones involves the hydrolysis and subsequent decarboxylation of β-keto esters. A prominent example is the use of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) and related compounds. wikipedia.orgrsc.org The synthesis of Hagemann's ester itself can be achieved through several methods, including the condensation of ethyl acetoacetate with formaldehyde in the presence of piperidine, followed by base-induced cyclization. wikipedia.orggla.ac.uk Once the ester derivative is obtained, treatment with acid or base can hydrolyze the ester to a carboxylic acid. Subsequent heating promotes decarboxylation, yielding the corresponding cyclohexenone. This sequence provides a reliable pathway to the core cyclic ketone structure.
The direct oxidation of precursor molecules is a straightforward method for introducing the ketone functionality. The oxidation of a secondary alcohol, such as 2-methylcyclohex-3-en-1-ol, can yield this compound. Common oxidizing agents for this transformation include chromium-based reagents like chromic acid. ambeed.com
Another powerful strategy is allylic oxidation, which introduces an oxygen atom at a position adjacent to a double bond. researchgate.net This method can be applied to accessible precursors like 1-methylcyclohexene. The reaction takes advantage of the unique reactivity of the allylic C-H bond. researchgate.net Copper-based catalysts, often in combination with peresters, have been shown to be effective for asymmetric allylic oxidations, providing a route to chiral cyclohexenone derivatives. researchgate.net
| Precursor | Reagent/Catalyst | Product |
| 2-Methylcyclohex-3-en-1-ol | Chromic Acid | This compound |
| 1-Methylcyclohexene | Cu(I)-Box Complex / Perester | 2-Methylcyclohex-2-en-1-one |
Cyclization reactions are fundamental to the synthesis of cyclic ketones. While the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones, typically produces five-membered cyclopentenones, its principles are relevant to electrocyclizations in organic synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds through a pentadienyl cation intermediate, and its regioselectivity can be influenced by substituents on the divinyl ketone framework. organic-chemistry.orgorganicreactions.org
For the construction of six-membered rings like cyclohexenones, the Robinson annulation is a more direct and widely used method. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form the α,β-unsaturated cyclic ketone. It is a cornerstone in the synthesis of steroids and terpenes containing the cyclohexenone motif.
| Reaction Name | Reactants | Product Type |
| Nazarov Cyclization | Divinyl Ketone, Lewis/Brønsted Acid | Cyclopentenone |
| Robinson Annulation | α,β-Unsaturated Ketone, Enolate | Cyclohexenone |
Photooxygenation using singlet oxygen (¹O₂) offers a method for the specific functionalization of unsaturated systems. The reaction of singlet oxygen with conjugated dienes, such as 1,3-cyclohexadiene, is a well-studied process that can serve as an entry point to cyclohexenone synthesis. acs.orgresearchgate.net This [4+2] cycloaddition reaction typically forms an endoperoxide. acs.orgnih.gov This intermediate can then be subjected to various transformations. For example, reduction of the endoperoxide can yield a diol, which can be further manipulated. Alternatively, rearrangement of the endoperoxide can lead to other oxygenated derivatives, including allylic hydroperoxides, which are direct precursors to the target ketone via reduction or rearrangement. The reaction is known to proceed through a stepwise diradical pathway or a nonsynchronous concerted mechanism. acs.orgresearchgate.net
Modern synthetic chemistry increasingly relies on domino reactions, where multiple bond-forming events occur in a single pot, to build molecular complexity efficiently. e-bookshelf.de Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for these transformations. Proline and its derivatives are particularly effective catalysts for asymmetric domino reactions. sci-hub.se These reactions often proceed through enamine and iminium ion intermediates. sci-hub.se For instance, a domino Michael-Aldol reaction can be used to construct highly functionalized cyclohexanone and cyclohexene (B86901) derivatives with excellent stereocontrol. hkbu.edu.hknih.gov This approach allows for the rapid assembly of complex cyclic systems from simple acyclic starting materials.
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orggijash.com The reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound with an acidic α-proton, such as cyclohexanone. rjpbcs.comresearchgate.net The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the ketone. wikipedia.org
The resulting Mannich base can be a versatile intermediate. For instance, elimination of the amino group can generate an α,β-unsaturated ketone. gijash.com Subsequent hydrogenation of the double bond provides a route to substituted saturated cyclic ketones. nih.govresearchgate.net While this sequence typically leads to saturated analogs, it represents a classic method for the functionalization and synthesis of substituted cyclic ketone systems. Catalysts based on manganese or other transition metals can be employed for the hydrogenation step under mild conditions. nih.govresearchgate.net
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Mannich Reaction | Cyclohexanone, Formaldehyde, Amine | β-Amino-ketone (Mannich Base) |
| 2 | Elimination | Mannich Base | α,β-Unsaturated Ketone |
| 3 | Hydrogenation | α,β-Unsaturated Ketone, H₂, Catalyst | Substituted Cyclohexanone |
Advanced Synthetic Approaches Involving this compound
Modern organic synthesis has seen the development of sophisticated methods for the preparation of chiral cyclic ketones. These approaches often rely on catalytic asymmetric reactions to establish stereocenters with high fidelity, innovative bond-forming strategies to build the carbocyclic core, and transformations of existing cyclic structures.
Enantioselective Synthesis and Chiral Induction
The creation of enantioenriched compounds is a cornerstone of contemporary organic synthesis, particularly in the fields of pharmaceuticals and natural product synthesis. For cyclic ketones like this compound, controlling the stereochemistry at the C2 position is of significant interest. This is achieved through various catalytic asymmetric methods.
The asymmetric isomerization of β,γ-unsaturated ketones to their α,β-conjugated isomers is a powerful method for generating α-chiral ketones. While this transformation typically proceeds to the thermodynamically more stable conjugated isomer, related methodologies involving asymmetric hydrogenation followed by isomerization can be used to access chiral saturated ketones. For instance, ruthenium-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones can proceed through a hydrogenation/isomerization cascade, suggesting that the control of isomerization is a key aspect of such asymmetric transformations rsc.org. The challenge in synthesizing a stable chiral β,γ-unsaturated ketone like this compound lies in preventing its isomerization to the more stable α,β-unsaturated isomer, 2-methylcyclohex-2-en-1-one.
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of cyclic compounds. While a direct organocatalytic synthesis of this compound is not prominently documented, analogous strategies for constructing highly substituted cyclohexanone skeletons with high diastereoselectivity are well-established. For example, a cascade inter–intramolecular double Michael addition strategy has been employed for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This type of reaction, often utilizing phase transfer catalysts, can generate multiple stereocenters with high levels of control, yielding products with complete diastereoselectivity in many cases beilstein-journals.org. Such cascade reactions, which form multiple carbon-carbon bonds in a single operation, represent an efficient approach to complex cyclic systems. The principles of these Michael-initiated ring closures could be adapted to precursors of this compound.
| Catalyst Type | Reactants | Product Type | Key Feature |
| Phase Transfer Catalyst | Curcumins, Arylidenemalonates | Highly functionalized cyclohexanones | Cascade double Michael reaction with high diastereoselectivity beilstein-journals.org |
| Chiral Primary Amine | α,β-Unsaturated aldehydes, Ketones | Wieland-Miescher / Hajos-Parrish ketone analogues | High enantioselectivity in Robinson annulation organic-chemistry.org |
Chiral Lewis acids are instrumental in catalyzing enantioselective cycloaddition reactions to form carbocyclic and heterocyclic frameworks. These catalysts activate one of the reactants, enabling facial discrimination and leading to the formation of one enantiomer over the other. In the context of forming six-membered rings, asymmetric [4+2] cycloadditions (Diels-Alder reactions) are particularly relevant. For instance, chiral Lewis acids have been used in the efficient asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with cyclobutenones to produce α,β-unsaturated δ-lactones with excellent enantioselectivities (up to 98% ee) and diastereoselectivities rsc.org. Similarly, visible light-triggered cycloaddition/rearrangement cascades catalyzed by chiral Lewis acids can convert simple starting materials into complex, enantioenriched polycyclic molecules nih.govrsc.org. These examples showcase the potential of chiral Lewis acid catalysis to construct complex cyclic systems with high stereocontrol, a strategy that is conceptually applicable to the synthesis of chiral cyclohexenone derivatives.
| Lewis Acid Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) |
| Chiral AlBr₃-activated 1,3,2-oxazaborolidine | Visible light-triggered photocycloaddition/rearrangement | Polycyclic benzoisochromenes | 82–96% nih.govrsc.org |
| Chiral Pybox-Ph₂-Lu(OTf)₃ Complex | 1,3-Dipolar Cycloaddition | Exo-cycloadducts | 83% to >98% nih.gov |
| Not Specified | Asymmetric [4+2] Cycloaddition | α,β-Unsaturated δ-lactones | up to 98% rsc.org |
Innovative Synthetic Routes, e.g., Hydroformylation of Alkynes
Hydroformylation of alkynes, which involves the addition of a formyl group and a hydrogen atom across the carbon-carbon triple bond, is an atom-economical method for producing α,β-unsaturated aldehydes researchgate.net. This reaction can be catalyzed by various transition metals, with rhodium and cobalt being the most common researchgate.net. The resulting unsaturated aldehydes are versatile intermediates that can undergo subsequent intramolecular reactions. A plausible innovative route to this compound could involve the hydroformylation of a suitably substituted 1,6-enyne. The initially formed aldehyde could then participate in an intramolecular reaction, such as an aldol condensation or a related cyclization, to form the six-membered ring of the cyclohexenone system. The regioselectivity of the hydroformylation is a critical factor and can often be controlled by the choice of ligands on the metal catalyst researchgate.net.
Transformations from Related Cyclic Ketones and Analogues
A common and effective strategy for synthesizing α,β-unsaturated cyclic ketones is the dehydrogenation of their corresponding saturated cyclic ketone precursors. This transformation can be achieved using various methods, including stoichiometric oxidants or, more efficiently, through catalytic aerobic dehydrogenation. Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, have been shown to effectively catalyze the direct dehydrogenation of cyclohexanones using molecular oxygen as the terminal oxidant, offering an atom-economical alternative to traditional stoichiometric reagents organic-chemistry.orgnih.govorganic-chemistry.org. Therefore, a straightforward synthesis of this compound could involve the initial synthesis of 2-methylcyclohexanone, for example, by the enolate alkylation of cyclohexanone with an appropriate methylating agent like iodomethane, followed by a selective dehydrogenation step quora.com.
| Starting Material | Reagents/Catalyst | Product | Key Transformation |
| Cyclohexanones | Pd(DMSO)₂(TFA)₂, O₂ | Cyclohexenones | Catalytic Aerobic Dehydrogenation nih.govorganic-chemistry.org |
| Cyclohexanone | 1. Base, 2. CH₃I | 2-Methylcyclohexanone | Enolate Alkylation quora.com |
| (R)-(+)-Pulegone | 1. Vinyl triflate formation, 2. Ozonolysis, 3. Reduction | (R)-(+)-4-Methylcyclohex-2-en-1-one | Multi-step transformation from chiral pool researchgate.net |
Reaction Mechanisms and Reactivity Profiles of this compound
The reactivity of this compound is governed by the interplay of its two key functional groups: the α,β-unsaturated ketone and the isolated alkene. This unique structural arrangement allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.
The carbon-carbon double bond in the cyclohexene ring of this compound is susceptible to electrophilic attack. The regioselectivity of these additions is dictated by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (such as H⁺ from HBr) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. study.comlibretexts.org
For instance, in the reaction with hydrogen bromide (HBr), the proton adds to C-4, generating a tertiary carbocation at C-3. This intermediate is stabilized by the positive inductive effect of the surrounding alkyl groups. study.com The subsequent attack by the bromide ion (Br⁻) on this carbocation yields the final product. study.com
Table 1: Regioselectivity in Electrophilic Addition to this compound
| Reactant | Reagent | Major Product |
| This compound | HBr | 3-Bromo-2-methylcyclohexan-1-one |
This table illustrates the predicted major product based on the principles of carbocation stability in electrophilic addition reactions.
The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor. wikipedia.org In conjugate addition reactions, a nucleophile attacks the β-carbon of the conjugated system. masterorganicchemistry.com This type of reaction is favored with soft nucleophiles, such as enolates, Gilman reagents (organocuprates), and amines. masterorganicchemistry.comyoutube.com
The mechanism involves the initial attack of the nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent protonation of this enolate, typically during an acidic workup, yields the 1,4-addition product. youtube.com
In contrast, hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct (1,2-) addition to the carbonyl carbon. youtube.com
Table 2: 1,2-Addition vs. 1,4-Addition (Conjugate Addition) to α,β-Unsaturated Ketones
| Nucleophile Type | Site of Attack | Product Type |
| Soft Nucleophiles (e.g., Enolates, Cuprates) | β-Carbon | 1,4-Addition (Conjugate) |
| Hard Nucleophiles (e.g., Grignards, Organolithiums) | Carbonyl Carbon | 1,2-Addition (Direct) |
This table summarizes the general reactivity patterns of different nucleophiles with α,β-unsaturated ketones.
The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction involves the concerted interaction of the π-electrons of a conjugated diene with the π-electrons of the dienophile to form a new six-membered ring. masterorganicchemistry.compraxilabs.com The reaction is a powerful tool for the construction of complex polycyclic systems with high stereocontrol. wikipedia.org
The stereochemical outcome of the Diels-Alder reaction is predictable, with the relative orientation of the diene and dienophile being maintained in the product. wikipedia.org The presence of the methyl group and the carbonyl function on the dienophile can influence the facial selectivity of the cycloaddition.
Following the initial cycloaddition, the resulting adduct can undergo various rearrangement sequences, often triggered by thermal or catalytic conditions, to yield more complex molecular architectures.
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the π-electrons. masterorganicchemistry.comyoutube.com The equilibrium generally favors the keto form. masterorganicchemistry.com
The formation of the enol is catalyzed by both acid and base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. libretexts.org In the presence of a base, the α-proton is removed to form an enolate, which is then protonated on the oxygen atom. youtube.com
Since the α-carbon (C-2) is a stereocenter, the formation of the enol, which is achiral at that position, can lead to racemization if the compound is optically active. The enol can be protonated from either face with equal probability, leading to a mixture of enantiomers.
The carbonyl group of this compound can be reduced to a secondary alcohol, (1R,2S)-2-methylcyclohex-3-en-1-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.
The alkene double bond can be reduced through catalytic hydrogenation, for example, using H₂ gas with a palladium on carbon (Pd/C) catalyst. stackexchange.com It is also possible to selectively reduce the carbonyl group in the presence of the alkene or vice versa by choosing appropriate reagents and conditions. For instance, chemoenzymatic reduction methods have been developed for the stereoselective reduction of the conjugated C=C double bond. researchgate.net
Oxidation of the alkene can lead to the formation of an epoxide or, upon cleavage, dicarbonyl compounds. The carbonyl group is generally resistant to further oxidation under mild conditions.
While less common than reactions at the functional groups, substitution reactions can occur. The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in substitution reactions, for example, with alkyl halides, to introduce new substituents at the α-position.
Substitution reactions can also be performed on the alkene. For instance, allylic bromination using a reagent like N-bromosuccinimide (NBS) can introduce a bromine atom at the allylic position (C-6).
Furthermore, the synthesis of derivatives such as 2-iodo-3-methylcyclohex-2-en-1-one allows for subsequent palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, to introduce aryl groups at the C-2 position. rsc.org
Iii. Spectroscopic Characterization and Structural Elucidation of 2 Methylcyclohex 3 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 2-Methylcyclohex-3-en-1-one are not available in the referenced scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
A verifiable experimental IR spectrum for this compound, necessary for the definitive identification of its functional groups, is not available in the referenced scientific databases.
Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis
An experimental mass spectrum and detailed fragmentation analysis for this compound are not available in the referenced scientific databases.
Chromatographic Techniques (e.g., GC-MS, HPLC) for Analysis and Isolation
Specific chromatographic methods, such as GC-MS or HPLC, detailing the analysis and isolation of this compound are not available in the referenced scientific databases.
Iv. Computational and Theoretical Investigations of 2 Methylcyclohex 3 En 1 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures of molecules.
Molecular Geometry Optimization and Conformation Analysis
A foundational step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For 2-Methylcyclohex-3-en-1-one, this would involve identifying all possible conformers arising from the puckering of the six-membered ring and the orientation of the methyl group. The relative energies of these conformers would be calculated to determine the most stable equilibrium geometry.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair (eq) | 0.00 | C1-C2-C3-C4: X, C2-C3-C4-C5: Y |
| Chair (ax) | Value | C1-C2-C3-C4: A, C2-C3-C4-C5: B |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Hypothetical Data Table for FMO Analysis:
| Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Reaction Mechanism Predictions and Transition State Characterization
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic additions to the carbonyl group or electrophilic additions to the double bond. These studies would identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathways.
Regio- and Stereoselectivity Predictions and Analysis
In reactions where multiple products can be formed, DFT can predict the major product by comparing the energies of the different transition states leading to each isomer. For this compound, this would be relevant for reactions where the regioselectivity (e.g., 1,2- vs. 1,4-addition) or stereoselectivity (e.g., axial vs. equatorial attack) is .
Molecular Dynamics Simulations and Docking Studies for Intermolecular Interactions
Molecular dynamics (MD) simulations would provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations track the movements of atoms over time, revealing information about intermolecular interactions, solvation effects, and conformational flexibility. Molecular docking studies could be employed to predict the binding mode and affinity of this compound to a specific protein target, which is particularly relevant in drug discovery.
Advanced Quantum Chemical Calculations for Spectroscopic Property Prediction
Advanced quantum chemical methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants.
Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating vibrational frequencies.
UV-Vis Spectroscopy: Calculation of electronic transitions to predict the absorption spectrum.
Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | Value |
| C2 (CH-CH₃) | Value |
| C3 (=CH) | Value |
| C4 (=CH) | Value |
| C5 (CH₂) | Value |
| C6 (CH₂) | Value |
V. Applications in Chemical Synthesis and Derivative Chemistry of 2 Methylcyclohex 3 En 1 One
Role of 2-Methylcyclohex-3-en-1-one as a Versatile Synthetic Intermediate
This compound is a versatile synthetic intermediate due to the presence of several reactive functional groups within its six-membered carbocyclic framework. The α,β-unsaturated ketone (enone) moiety is the primary site of reactivity, allowing for a variety of transformations. Nucleophiles can add to the carbonyl carbon or undergo conjugate addition at the β-carbon. The carbon-carbon double bond can participate in cycloadditions, hydrogenations, and electrophilic additions. Furthermore, the presence of a methyl-substituted chiral center at the C-2 position makes it a useful starting material for asymmetric syntheses, enabling the construction of enantiomerically enriched target molecules. The combination of these features allows chemists to employ this compound in a wide array of synthetic strategies to build molecular complexity. Alicyclic compounds, such as this cyclohexenone derivative, are recognized as crucial building blocks in the creation of new chemical entities, particularly in the field of medicinal chemistry.
The reactivity of this compound can be modulated to achieve desired synthetic outcomes, as summarized in the table below.
| Reactive Site | Type of Reaction | Potential Transformation |
| Carbonyl Group (C=O) | Nucleophilic Addition | Formation of alcohols, cyanohydrins, and imines/oximes. |
| α,β-Unsaturated System | 1,4-Conjugate Addition (Michael Addition) | Introduction of alkyl, aryl, or heteroatomic substituents at the β-position. |
| Alkene (C=C) | Hydrogenation, Epoxidation, Dihydroxylation | Saturation of the double bond or introduction of new functional groups. |
| α-Protons | Enolate Formation | Alkylation or other functionalization at the α-position (C-2). |
Synthesis of Complex Organic Molecules
The structural features of this compound make it a suitable precursor for the synthesis of more complex organic structures, including those with significant biological activity.
The cyclohexenone core is a common structural motif in a variety of natural products, particularly in terpenes and steroids. While this compound represents a key structural unit, specific examples of its direct application in the completed total synthesis of major natural products are not extensively detailed in the surveyed scientific literature. However, closely related structures, such as (R)-4-methyl-cyclohex-2-ene-1-one, have been successfully employed as starting materials in the robust and scalable synthesis of complex alkaloids like (−)-Huperzine A, which has applications in treating neurodegenerative diseases. The spirocyclic framework, which can be generated from cyclohexenone precursors, is also a feature in many bioactive natural products. This highlights the potential of the 2-methylcyclohexenone scaffold as a foundational element for initiating synthetic routes toward structurally diverse and biologically relevant molecules.
Alicyclic compounds are a cornerstone in the development of pharmaceutical drugs, with many approved medications for conditions like depression and schizophrenia containing these non-aromatic ring structures. The isomer of the title compound, 3-Methylcyclohex-2-en-1-one, is noted for its use in the synthesis of pharmaceuticals and pesticides. The chemical reactivity of the enone system in this compound allows for the systematic introduction of various substituents, enabling the generation of a library of derivatives. This process is fundamental to structure-activity relationship (SAR) studies in drug discovery and agrochemical development, where small molecular modifications can lead to significant changes in biological efficacy and selectivity.
Derivatization Strategies of this compound
The ketone and alkene functionalities of this compound are primary targets for chemical derivatization, allowing for the synthesis of a range of other compound classes with distinct properties and applications.
This compound can be readily converted to its corresponding oxime derivative through a condensation reaction with hydroxylamine or its salts, such as methoxylamine hydrochloride, typically in the presence of a mild base like sodium bicarbonate. The resulting product, this compound oxime, contains a C=N-OH functional group in place of the carbonyl.
Oximes derived from cyclohexenones are valuable synthetic intermediates. For instance, O-methyl oximes of related 3-methylcyclohex-2-enones have been used in palladium-catalyzed coupling reactions to synthesize complex biaryl and styryl derivatives, demonstrating their utility in constructing larger molecular frameworks. Furthermore, oximes of various quinone methides, which share structural similarities, have been investigated for their potential antitumor and antifungal activities.
A significant derivatization strategy for this compound involves the synthesis of organosilane derivatives, most notably silyl enol ethers. These compounds are typically prepared by treating the ketone with a silyl electrophile, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The choice of base and reaction conditions determines the regioselectivity of the resulting silyl enol ether.
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the deprotonation of the less-hindered α-carbon (C-6), forming the kinetic silyl enol ether.
Thermodynamic Control: Using a weaker base, such as triethylamine (Et₃N), allows the system to equilibrate and favors the formation of the more substituted, thermodynamically stable silyl enol ether.
Silyl enol ethers are exceptionally useful synthetic intermediates because they serve as stable and isolable enolate equivalents. They can be used in a wide range of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, Michael reactions, and alkylations, often with high levels of regio- and stereocontrol. The reaction of a silyl enol ether with an electrophile is typically activated by a Lewis acid, such as titanium tetrachloride (TiCl₄).
| Control | Base | Silylating Agent | Expected Major Product |
| Kinetic | Lithium Diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | 2-Methyl-1-(trimethylsilyloxy)cyclohexa-1,3-diene |
| Thermodynamic | Triethylamine (Et₃N) | Trimethylsilyl chloride (TMSCl) | 6-Methyl-1-(trimethylsilyloxy)cyclohexa-1,5-diene |
Preparation of Thiourea Derivatives
A review of scientific literature does not yield specific, documented methods for the direct preparation of thiourea derivatives starting from this compound. The common synthesis routes for thiourea derivatives typically involve the reaction of amines with isothiocyanates, which are not direct transformations of a cyclohexenone substrate. analis.com.mygoogle.commdpi.comnih.govmdpi.com
Transformation to Bicyclic Furan and Pyrrole Derivatives
The direct transformation of this compound into bicyclic furan (tetrahydrobenzofuran) and pyrrole (tetrahydroindole) derivatives is not extensively detailed in the available scientific literature. General strategies for synthesizing these bicyclic systems often start from cyclohexanone or cyclohexanedione precursors that possess appropriate functionality for cyclization. For instance, allylated cyclohexanones can be transformed into tetrahydrobenzofuran or tetrahydroindole derivatives. metu.edu.tr However, specific protocols detailing this pathway directly from this compound are not readily found.
Other Functionalized Cyclohexenone and Cyclohexanedione Derivatives
This compound serves as a key precursor for the synthesis of a variety of other functionalized cyclohexenone and related derivatives through several important reaction pathways.
Michael Addition Reactions
As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-position of the enone, forming a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for introducing functionality to the cyclohexenone ring. organic-chemistry.orghbni.ac.in
Furthermore, dienamine catalysis using chiral primary amines can promote a direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to electrophiles like nitroalkenes. This advanced methodology allows for the formation of a new bond at the γ-position of the enone system with high levels of stereocontrol. nih.gov This reaction affords highly functionalized products with two new stereocenters at the γ and δ positions. nih.gov
| Michael Donor (Nucleophile) | Reaction Type | Product Type |
| Enolates (from ketones, esters) | Standard Michael Addition | 1,5-Dicarbonyl Compound |
| Amines | Standard Michael Addition | β-Amino Ketone |
| Thiolates | Standard Michael Addition | β-Thio Ketone |
| Organocuprates (Gilman reagents) | Standard Michael Addition | β-Alkylated/Arylated Ketone |
| Nitroalkanes | Vinylogous Michael Addition | γ-Functionalized Cyclohexenone |
Palladium-Catalyzed Cross-Coupling Reactions
The cyclohexenone ring can be functionalized at the C-2 position through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netvu.nlsigmaaldrich.combohrium.com A notable example is the Suzuki-Miyaura cross-coupling. This requires prior conversion of the C-2 position into a suitable handle, such as a halide or triflate. For instance, 2-iodo-3-methylcyclohex-2-en-1-one can be synthesized and subsequently reacted with various aryl boronic acids in the presence of a palladium catalyst. This reaction efficiently creates a new carbon-carbon bond, attaching a diverse range of aryl groups to the C-2 position of the cyclohexenone core.
Synthesis of α,β-Epoxyketone Derivatives
C-2 substituted 3-methylcyclohex-2-enones, which can be prepared from this compound, can be converted into their corresponding α,β-epoxyketones. This transformation is typically achieved using alkaline hydrogen peroxide. rsc.org These epoxyketones are valuable intermediates for further synthetic manipulations.
Vi. Ecological and Environmental Research Aspects of 2 Methylcyclohex 3 En 1 One
Role as a Semiochemical and Pheromone in Biological Systems
Semiochemicals are pivotal in mediating interactions within and between species, and 2-Methylcyclohex-3-en-1-one is a prominent example used by insects to convey critical information.
This compound is a well-documented anti-aggregation pheromone for several species of bark beetles, most notably the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis). uci.educambridge.orgcopernicus.org In these biological systems, the compound is not used to attract mates, but rather to repel additional beetles from a host tree that is already heavily colonized. uci.edu
For the Douglas-fir beetle, the pheromone, commonly referred to as MCH, is produced by male beetles once they have mated within a host tree. cambridge.org Its release signals to other incoming beetles that the tree is fully occupied and that resources are becoming limited. uci.edu This mechanism prevents overcrowding, which could lead to intense competition for resources and a subsequent decline in the survival rate of the beetle's brood. nih.gov
In the case of the spruce beetle, MCH also functions as a repellent. nih.govmdpi.com Research has shown that while MCH alone has some effect, its efficacy as a protectant for spruce trees is significantly enhanced when used in combination with other repellents, such as an Acer kairomone blend (AKB). colorado.edunih.gov
The release of this compound directly influences the behavior of bark beetles by interrupting their mass aggregation phase. When pioneering beetles successfully colonize a host, they release aggregation pheromones that attract thousands of other beetles to overcome the tree's defenses. However, once a tree's capacity is reached, the production of MCH by the colonizing beetles effectively reverses this signal. cambridge.org
Later-arriving beetles detect the MCH and are deterred from landing, forcing them to continue their search for a more suitable, unoccupied host. uci.edu This behavioral modification has profound effects on population dynamics. By dispersing the beetle population across a wider landscape, MCH reduces the intensity of attacks on any single tree or localized group of trees. uci.edu This redistribution can prevent beetle populations from building to outbreak levels in blowdown or logging slash, where they might otherwise reproduce in large numbers before attacking healthy standing trees. nih.govescholarship.org The continuous search for a suitable host also depletes the beetles' energy reserves, potentially leading to increased mortality. uci.edu
The discovery of this compound's function as an anti-aggregation pheromone in the early 1970s paved the way for innovative pest management strategies. cambridge.orgacs.org These strategies offer an alternative to conventional insecticides, which can have broader non-target effects. cambridge.org The development of slow-release formulations was a critical advancement, allowing the pheromone to be dispensed into the environment over an extended period, coinciding with the beetles' flight season. cambridge.orgescholarship.org
Common application methods include:
Bubble Caps: Small, semi-permeable plastic bubbles containing liquid MCH are stapled to trees. uci.educambridge.org These are designed to slowly release the pheromone vapor, creating a protective "cloud" over a stand of trees. uci.edu
Flakes and Beads: MCH can also be formulated into biodegradable flakes or beads that can be applied by hand or aerially over larger areas. uci.eduescholarship.org
Research has focused on optimizing these strategies by examining dispenser spacing and release rates. Studies have shown that dispensers releasing MCH at a higher rate can be spaced further apart, achieving the same level of protection while significantly reducing the labor costs associated with application. medchemexpress.commedchemexpress.com
The efficacy of these treatments has been well-documented. For the Douglas-fir beetle, MCH is considered a highly effective tool for protecting live trees and has been in operational use since 2000. cambridge.orgacs.org Field tests have demonstrated that MCH can reduce the colonization of downed trees by over 90%. escholarship.org For the spruce beetle, while MCH alone is considered a marginal protectant, its combination with other semiochemicals has shown significant promise. colorado.edunih.gov
Table 1: Efficacy of MCH and Other Repellents in Protecting Spruce Trees
| Treatment | Host Trees Mass-Attacked | Protection Level |
| Control (Bait Only) | 75% | None |
| MCH Alone | ~33% | Moderate |
| Acer Kairomone Blend (AKB) Alone | ~33% | Moderate |
| MCH + AKB | 0% | High |
| Data derived from studies on spruce beetle response to semiochemical repellents. colorado.edunih.gov |
While this compound is intrinsically linked to the reproductive cycle of bark beetles, it is not classified as a sex attractant pheromone. Its role is post-mating. It is released by male beetles after mating has occurred within the host tree. cambridge.org Therefore, its function is not to attract a mate, but to manage the colonization of the host for the benefit of the subsequent brood. In semiochemical terminology, it is an anti-aggregation pheromone, not a sex pheromone. medchemexpress.comconicet.gov.ar The actual attractants that initiate colonization are different compounds, such as seudenol, which the beetles later convert into the repellent MCH.
Environmental Fate and Degradation Studies
When semiochemicals like this compound are released into the environment for pest management, understanding their persistence and degradation pathways is crucial.
Specific experimental studies detailing the atmospheric degradation of this compound are not extensively available in published literature. However, its environmental fate can be inferred based on the known atmospheric chemistry of other volatile organic compounds (VOCs) with similar functional groups, such as other cyclic ketones and unsaturated compounds. nih.govcopernicus.orgresearchgate.net
The primary atmospheric loss processes for a compound like this compound are expected to be:
Reaction with Hydroxyl Radicals (OH): This is typically the dominant degradation pathway for VOCs in the sunlit troposphere. The OH radical can attack the carbon-carbon double bond or abstract a hydrogen atom from the ring structure. nih.govcopernicus.org
Reaction with Nitrate Radicals (NO₃): This reaction can be a significant degradation pathway during nighttime.
Photolysis: The carbonyl group (C=O) in the ketone can absorb ultraviolet radiation, which can lead to the breakdown of the molecule. nih.govmedchemexpress.com
Based on studies of analogous compounds like other unsaturated ketones and cyclohexene (B86901) derivatives, the reaction with OH radicals would likely lead to the opening of the ring structure. researchgate.net This would result in the formation of smaller, oxygenated products. Identified products from the degradation of similar molecules include smaller aldehydes and multifunctional compounds. researchgate.net For example, the oxidation of other unsaturated ketones is known to produce smaller carbonyls such as acetaldehyde (B116499) and methylglyoxal. researchgate.net The ultimate fate of these degradation products is further oxidation, eventually leading to the formation of carbon dioxide and water.
Microbial Degradation and Biotransformation Processes
The microbial metabolism of α,β-unsaturated carbonyl compounds is a significant area of research, partly due to the role of microorganisms in breaking down these compounds in the environment. wikipedia.org While specific research on the microbial degradation of this compound is not extensively documented, studies on analogous cyclohexenone derivatives provide insight into potential biotransformation pathways.
An endophytic fungus, specifically a xylariaceous species (strain YUA-026), has been shown to produce several oxygenated cyclohexenone derivatives through fermentation on unpolished rice. nih.gov The isolated compounds included (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, and (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one. nih.gov The structures of these metabolites suggest that microbial pathways involving epoxidation and dihydroxylation can occur on the cyclohexenone ring. nih.gov
These findings indicate that fungi possess the enzymatic capability to perform complex oxidations on the core structure shared by this compound. Such transformations are crucial for understanding the environmental fate of these compounds and for potential applications in biocatalysis.
| Microorganism | Substrate/Product Type | Biotransformation Products |
| Xylariaceous endophytic fungus (strain YUA-026) | Fermentation on unpolished rice | (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one nih.gov |
| (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one nih.gov | ||
| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one nih.gov |
Environmental Release and Exposure Considerations for Related Compounds
While this compound itself is a naturally occurring compound, understanding the environmental release and exposure of related methylcyclohexenone isomers is important. For instance, 3-Methylcyclohex-2-en-1-one is utilized as an anti-aggregation pheromone to protect trees from beetle infestations. canada.cacambridge.org It is registered as an insect repellent to deter species like the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis). canada.ca This compound is released into the environment from slow-release generator products like bubble caps. canada.cacambridge.org
An assessment of 3-Methylcyclohex-2-en-1-one indicated low toxicity to vertebrates and low risk to applicators, though it exhibited some toxicity to aquatic life. cambridge.org Regulatory evaluations have found that, when used according to specific conditions, products containing this related compound meet the standards for protecting human health and the environment. canada.ca
The atmospheric fate of unsaturated ketones is another critical consideration. These compounds are subject to degradation initiated by reactions with hydroxyl (OH) radicals. copernicus.orgcopernicus.org The reaction mechanism for similar unsaturated ketones primarily involves the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various oxidation products. copernicus.org This photochemical degradation process is a key factor in determining the atmospheric lifetime of such compounds. copernicus.orgcopernicus.org
| Related Compound | Environmental Application | Key Environmental Notes |
| 3-Methylcyclohex-2-en-1-one | Anti-aggregation pheromone for forest protection. canada.cacambridge.org | Low vertebrate toxicity; some aquatic toxicity noted. cambridge.org |
| Unsaturated Ketoethers | Studied for atmospheric fate. | Primary atmospheric degradation is via reaction with OH radicals. copernicus.orgcopernicus.org |
Vii. Future Research Directions and Emerging Applications for 2 Methylcyclohex 3 En 1 One
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely prioritize the development of more efficient, environmentally benign, and enantioselective routes to 2-Methylcyclohex-3-en-1-one. Current methodologies can be expanded upon by incorporating modern synthetic strategies.
Catalytic Asymmetric Synthesis : A primary focus will be the development of catalytic asymmetric methods to control the stereochemistry at the C2 position. This could involve chiral phase-transfer catalysts, organocatalysts, or transition-metal complexes to achieve high enantiomeric excess, which is crucial for applications in pharmaceuticals and biologically active materials.
Biocatalysis : The use of enzymes, either isolated or in whole-cell systems, presents a green alternative for the synthesis. Engineered enzymes could offer high selectivity and operate under mild conditions, reducing waste and energy consumption.
Flow Chemistry : Implementing continuous flow processes for the synthesis of this compound and its precursors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.
Renewable Feedstocks : Research into synthesizing the cyclohexene (B86901) core from biomass-derived starting materials instead of petroleum-based sources is a key area for sustainable chemistry.
Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involving this compound is fundamental for controlling product outcomes and discovering new transformations. The interplay between its ketone and alkene functionalities can lead to complex reaction pathways.
Intermediate Characterization : Advanced spectroscopic techniques (e.g., in-situ NMR, rapid-injection mass spectrometry) and computational modeling can be employed to detect and characterize transient intermediates. For example, in electrophilic addition reactions, resonance-stabilized carbocation intermediates can be formed, and their stability influences the final product distribution. brainly.com
Kinetic vs. Thermodynamic Control : Many reactions involving conjugated systems like this enone can yield different products depending on the conditions. Future studies should systematically investigate reactions, such as additions of organometallic reagents or hydrogen halides, to map the kinetic and thermodynamic pathways and selectively favor desired products. brainly.comchegg.com For example, reactions at low temperatures often favor the 1,2-addition product (kinetic control), while higher temperatures can lead to the 1,4-addition product (thermodynamic control). brainly.com
Computational Chemistry : Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction coordinates, calculating transition state energies, and predicting the feasibility of proposed mechanisms, providing insights that are difficult to obtain experimentally.
Integration of Chemoinformatics and Machine Learning in Molecular Design and Prediction
Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govmdpi.com These tools can accelerate the discovery process for derivatives of this compound.
QSAR and QSPR Modeling : Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives. mdpi.com By training ML algorithms on datasets of known compounds, researchers can screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing. nih.govmdpi.com
Reaction Prediction : ML models can be trained to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose entire synthetic pathways. nih.gov This would be particularly useful for planning complex derivatization strategies.
De Novo Design : Generative ML models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired solvent characteristics. nih.gov
Table 1: Proposed Research Areas and Methodologies
| Research Direction | Methodology/Approach | Potential Outcome |
|---|---|---|
| Sustainable Synthesis | Biocatalysis, Flow Chemistry | Greener, more efficient, and scalable production. |
| Reaction Mechanisms | In-situ Spectroscopy, Computational Modeling | Precise control over reaction selectivity and discovery of new transformations. |
| Machine Learning | QSAR/QSPR, Generative Models | Accelerated discovery of new derivatives with targeted properties. |
| Derivatization | C-H Functionalization, Click Chemistry | Rapid generation of diverse molecular libraries for screening. |
| Bioactivity Screening | High-Throughput Screening, Metabolomics | Identification of new pharmaceutical leads and ecological functions. |
Exploration of Undiscovered Derivatization Pathways and Functionalization Strategies
The reactivity of the enone and alkene functionalities provides numerous opportunities for creating a diverse library of derivatives. Future research should move beyond classical reactions to explore more innovative functionalization strategies.
Late-Stage C-H Functionalization : Techniques that allow for the selective modification of carbon-hydrogen bonds on the cyclohexene ring would be a powerful tool for creating analogues that are difficult to access through traditional methods. rsc.org This allows for the direct installation of new functional groups without lengthy protecting-group chemistry.
Photoredox Catalysis : Light-driven reactions can enable unique transformations under mild conditions, such as radical additions and cycloadditions, that are complementary to thermal methods.
Click Chemistry : The introduction of azide (B81097) or alkyne handles onto the this compound scaffold would allow for its use in bio-conjugation and materials science applications via highly efficient and selective click reactions.
Multicomponent Reactions : Designing one-pot reactions where three or more reactants combine to form a complex derivative of this compound can significantly improve synthetic efficiency and molecular complexity.
Expanded Investigations into Ecological Roles and Broader Bioactivity Profiles
While the specific biological role of this compound is not well-defined, structurally related compounds exhibit significant biological activity, suggesting it could be a fruitful area of investigation.
Pheromonal Activity : The related compound 3-Methylcyclohex-2-en-1-ol is known to be a potent anti-aggregation pheromone in certain beetle species. medchemexpress.com Research should be conducted to determine if this compound or its reduced alcohol form has similar or complementary roles in insect chemical communication.
Antimicrobial and Antifungal Screening : The enone moiety is a known Michael acceptor and can react with biological nucleophiles, a feature present in many antimicrobial compounds. High-throughput screening of this compound and its derivatives against a panel of bacteria and fungi could uncover new lead compounds.
Anti-inflammatory and Antiproliferative Activity : Cyclohexene derivatives have been reported to possess anti-inflammatory and antiproliferative properties. mdpi.com A systematic investigation into the activity of this compound derivatives in relevant cell-based assays could identify potential therapeutic agents.
Flavor and Fragrance Potential : The structural isomer 3-Methylcyclohex-2-en-1-one is used as a flavoring agent with nutty characteristics. thegoodscentscompany.com The organoleptic properties of this compound should be explored to assess its potential in the flavor and fragrance industry.
Q & A
Q. What are the standard methods for synthesizing 2-Methylcyclohex-3-en-1-one, and how can researchers validate purity and structural identity?
Methodological Answer:
- Synthesis Routes : Common methods include Claisen-Schmidt condensation or Friedel-Crafts acylation. For reproducibility, researchers should follow protocols from peer-reviewed journals and ensure reaction conditions (temperature, catalysts, solvents) are rigorously documented .
- Validation : Use NMR (¹H/¹³C) and GC-MS to confirm molecular structure. For purity, employ HPLC with UV detection. New compounds require elemental analysis and X-ray crystallography (if crystalline) to unambiguously confirm identity . Known compounds must cite prior literature verifying spectral data .
Q. How should researchers handle contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR simulations) and crystallographic databases (e.g., CCDC entries for analogous structures) .
- Solvent Effects : Re-run NMR in different solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Discrepancies may arise from tautomerism or conformational flexibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated and non-halogenated waste. Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers design asymmetric synthesis pathways for enantiomerically pure this compound derivatives?
Methodological Answer:
- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., BINAP-Ru) for enantioselective ketone functionalization .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction time and temperature to favor desired enantiomer .
Q. What computational strategies are effective in predicting the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved for this compound analogs?
Methodological Answer:
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to identify cell-type specificity .
- Mechanistic Profiling : Use RNA-seq or proteomics to map signaling pathways affected by the compound. Validate targets via CRISPR knockouts .
Data Presentation and Reproducibility
Q. What are best practices for reporting synthetic yields and spectroscopic data in publications?
Methodological Answer:
- Tables : Include columns for reaction conditions (catalyst loading, solvent, temperature), yield (%), and spectral data (e.g., ¹H NMR δ values). Use SI for >5 compounds .
- Reproducibility : Provide detailed experimental procedures in SI, including purification methods (column chromatography gradients, recrystallization solvents) .
Q. Example Table: Synthesis Optimization of this compound Derivatives
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | L-Proline (10) | THF | 25 | 65 | 82 |
| 2 | BINAP-Ru (5) | Toluene | 60 | 78 | 95 |
Q. How should researchers address inconsistencies in crystallographic data for cyclohexenone derivatives?
Methodological Answer:
- Database Cross-Check : Compare unit cell parameters with CCDC entries. Discrepancies may arise from polymorphism or measurement errors .
- Refinement Protocols : Re-analyze raw diffraction data using Olex2 or SHELXL. Report R-factors and residual electron density maps .
Literature Review and Critical Analysis
Q. What systematic review strategies ensure comprehensive coverage of this compound-related studies?
Methodological Answer:
Q. How can researchers critically evaluate the reliability of synthetic protocols in older literature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
